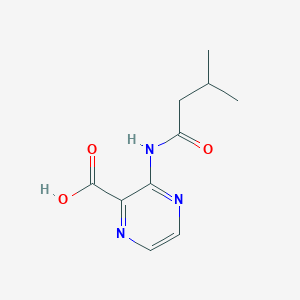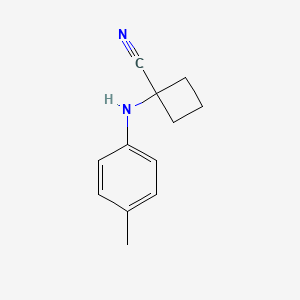
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a cyclopentyl group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate typically involves the esterification of 4-(cyclopentyl(hydroxy)methyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve additional steps such as distillation and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(cyclopentyl(carboxy)methyl)benzoic acid.
Reduction: 4-(cyclopentyl(hydroxy)methyl)benzyl alcohol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(hydroxymethyl)benzoate: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentyl 4-(hydroxymethyl)benzoate: Similar structure but with a cyclopentyl ester group instead of an ethyl ester.
Uniqueness
Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate is unique due to the presence of both a cyclopentyl group and an ethyl ester group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 4-[cyclopentyl(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11,14,16H,2-6H2,1H3 |
InChI Key |
FNTTZJDNRAIUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C2CCCC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one](/img/structure/B8625485.png)






![2-Hydroxybenzo[d]thiazole-5-carbonitrile](/img/structure/B8625546.png)



![Cyclohexanone, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B8625570.png)


